![molecular formula C20H15ClN4OS2 B2413693 2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 901258-92-2](/img/structure/B2413693.png)
2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
The compound “2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and rings, including an imidazole ring, a thiazole ring, and a phenyl ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl, imidazole, and thiazole) would contribute to the compound’s stability and could influence its reactivity .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the imidazole ring might participate in nucleophilic substitution reactions, while the thiazole ring might undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by factors like its molecular structure and the nature of its functional groups .
Scientific Research Applications
Synthesis and Antitumor Activity
Research has been conducted on derivatives similar to the compound , focusing on their synthesis and potential antitumor activity. For instance, a study by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, including structures similar to the compound of interest. These derivatives were evaluated for their antitumor activity against various human tumor cell lines. Among the synthesized compounds, specific derivatives showed considerable anticancer activity against some cancer cell lines, highlighting the potential of such compounds in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial Activity
Derivatives of the compound have also been explored for their antibacterial properties. Desai et al. (2008) synthesized and evaluated various acetamide derivatives, including those structurally related to the compound , for their antibacterial activity against gram-positive and gram-negative bacteria. QSAR (Quantitative Structure-Activity Relationship) studies of these compounds provided insights into the impact of structural and physicochemical parameters on their antibacterial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).
pKa Determination and Structural Insights
Further research into the chemical properties of similar compounds includes the determination of acidity constants (pKa) and structural analyses. Duran and Canbaz (2013) synthesized derivatives of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide and determined their pKa values through UV spectroscopic studies, providing essential insights into the compounds' protonation behaviors and chemical stability (Duran & Canbaz, 2013).
Anticancer Activities
Another study focused on synthesizing 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and evaluating their anticancer activities. Duran and Demirayak (2012) investigated the anticancer activities of these compounds against a panel of 60 different human tumor cell lines. Some compounds exhibited reasonable anticancer activity, with high activity observed against melanoma-type cell lines (Duran & Demirayak, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4OS2/c21-15-8-6-13(7-9-15)17-19(25-18(24-17)14-4-2-1-3-5-14)28-12-16(26)23-20-22-10-11-27-20/h1-11H,12H2,(H,24,25)(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCFVMVRSOSTFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide |
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